molecular formula C13H18O4S B15222475 Ethyl 2-(benzylsulfonyl)-2-methylpropanoate

Ethyl 2-(benzylsulfonyl)-2-methylpropanoate

Katalognummer: B15222475
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: XNPCNAWKBGOULM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(benzylsulfonyl)-2-methylpropanoate is an organic compound with a complex structure that includes a benzylsulfonyl group attached to a methylpropanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzylsulfonyl)-2-methylpropanoate typically involves the reaction of ethyl 2-methylpropanoate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Ethyl 2-methylpropanoate+Benzylsulfonyl chlorideEthyl 2-(benzylsulfonyl)-2-methylpropanoate\text{Ethyl 2-methylpropanoate} + \text{Benzylsulfonyl chloride} \rightarrow \text{this compound} Ethyl 2-methylpropanoate+Benzylsulfonyl chloride→Ethyl 2-(benzylsulfonyl)-2-methylpropanoate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(benzylsulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(benzylsulfonyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-(benzylsulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 2-(phenylsulfonyl)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(benzylsulfonyl)-2-methylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and ethyl ester groups, which confer distinct chemical and biological properties. The benzyl group provides additional steric bulk and potential for π-π interactions, while the ethyl ester group offers different reactivity compared to methyl esters.

Eigenschaften

Molekularformel

C13H18O4S

Molekulargewicht

270.35 g/mol

IUPAC-Name

ethyl 2-benzylsulfonyl-2-methylpropanoate

InChI

InChI=1S/C13H18O4S/c1-4-17-12(14)13(2,3)18(15,16)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI-Schlüssel

XNPCNAWKBGOULM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)S(=O)(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.